N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines allows for a wide range of substitutions and derivatizations .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, the introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Scientific Research Applications
Synthesis and Heterocyclic Transformations
N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions involving hydrolysis, cyclization, and interaction with various reagents to afford related heterocyclic systems. Such transformations have led to the creation of compounds with potential biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showcasing their significant antimicrobial activity (Youssef et al., 2011).
Antimicrobial Properties
The antimicrobial activity of these compounds is a notable area of research. Synthesized derivatives of this compound have shown effectiveness against various microbial strains. This includes both the preparation and evaluation of these compounds for their potential use as antimicrobial agents. The synthesis processes often involve interactions with ethyl chloroacetate and other chemicals to produce compounds that exhibit antimicrobial properties (Gein et al., 2015).
Medicinal Chemistry and Biological Properties
These compounds also hold significance in medicinal chemistry, particularly in the development of allergy medications and antimicrobial studies. The preparation techniques and the structural elucidation of these compounds using techniques such as NMR and IR spectroscopy have been documented, highlighting their diverse medicinal properties (Moradivalikboni et al., 2014).
Structural and Supramolecular Studies
Further research into the structural modifications of thiazolo[3,2-a]pyrimidines has provided insights into their conformational features and supramolecular aggregation. These studies are crucial for understanding the molecular basis of their biological activities and for designing compounds with optimized properties. The variations in substituents across different positions of the thiazolopyrimidine scaffold significantly affect their intermolecular interaction patterns and biological activities (Nagarajaiah & Begum, 2014).
Mechanism of Action
Target of Action
The primary targets of N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the levels of these inflammatory mediators , thereby reducing inflammation.
Biochemical Pathways
The compound affects the biochemical pathways associated with the production and activity of the aforementioned inflammatory mediators . The downstream effects of this action include a reduction in inflammation and the associated symptoms .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of key inflammatory mediators . This results in a reduction in inflammation and the associated symptoms .
Future Directions
There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-10-3-5-11(6-4-10)17-13(19)12-9-16-15-18(14(12)20)7-8-21-15/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEPACLDCMABMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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